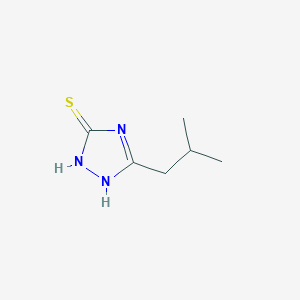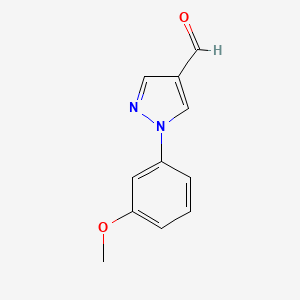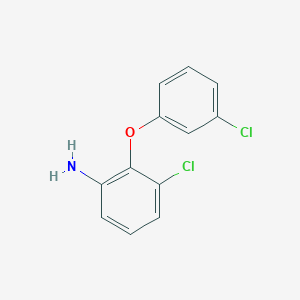
3-Chloro-2-(3-chlorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(3-chlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl2NO.
Mechanism of Action
Target of Action
The primary target of the compound 3-Chloro-2-(3-chlorophenoxy)aniline is the enzyme enoyl acyl carrier protein reductase (Pf) in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the type 2 fatty acid biosynthesis pathway of the rapidly growing malaria parasites .
Mode of Action
This compound interacts with its target by inhibiting the action of the enzyme enoyl acyl carrier protein reductase (Pf) . This inhibition disrupts the fatty acid biosynthesis pathway, which is vital for the survival of the malaria parasite .
Biochemical Pathways
The affected biochemical pathway is the type 2 fatty acid biosynthesis pathway . The inhibition of the enzyme enoyl acyl carrier protein reductase (Pf) by this compound halts this pathway, leading to the death of the malaria parasite .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound were predicted using the PreADMET online prediction tool . The compound has high intestinal absorption (HIA) of over 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .
Result of Action
The result of the action of this compound is the death of the malaria parasite. The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites .
Action Environment
The action of this compound is influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-(3-chlorophenoxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to handle oxidative stress . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as upregulation of detoxification pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are areas of active research, with implications for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be actively transported into cells by specific transporters, leading to higher intracellular concentrations. These interactions can influence the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2-(3-chlorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group tolerant reaction conditions, making it suitable for the synthesis of various organic compounds .
Industrial Production Methods
The industrial production of this compound typically involves the use of metal complex catalysts. For example, heating metal or its salt in aniline or alkylaniline to produce a metal complex catalyst, followed by the addition of m-chloroaniline and ethylene under high temperature and pressure conditions, can yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-chlorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various chlorinated aniline derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
3-Chloro-2-(3-chlorophenoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical research to study protein interactions and enzyme activities.
Industry: It is used in the production of agricultural chemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: This compound has a similar structure but with different substitution patterns on the phenoxy group.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Uniqueness
3-Chloro-2-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific scientific and industrial applications that require these particular properties.
Properties
IUPAC Name |
3-chloro-2-(3-chlorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFQGNXWPCPNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

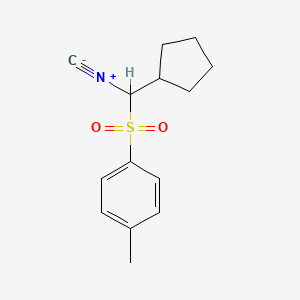
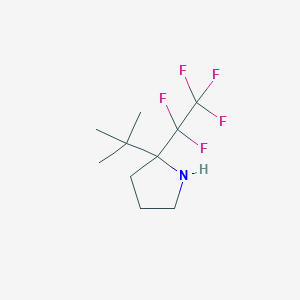
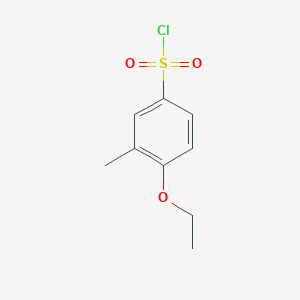
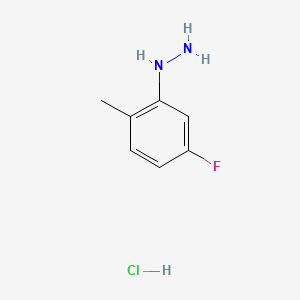
![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
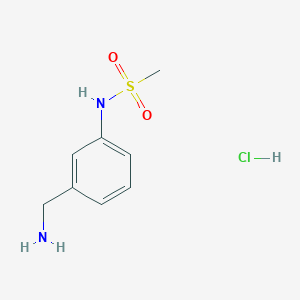
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
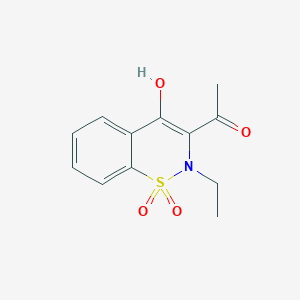
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
